methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted chromen-2-one derivative.
Bromobenzylation: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the chromen-2-one derivative in the presence of a base.
Chlorination: The chloro substituent is introduced via electrophilic chlorination, using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the chromen-2-one derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
Hydrolysis: Carboxylic acid, methanol
Scientific Research Applications
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is conducted to investigate its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The bromobenzyl group and the chloro substituent play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- 7-[(3-chlorobenzyl)oxy]-6-methyl-4-[(methylamino)methyl]-2H-chromen-2-one hydrochloride
Uniqueness
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the presence of both bromobenzyl and chloro substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16BrClO5 |
---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
methyl 2-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16BrClO5/c1-11-13-7-16(22)18(26-10-12-5-3-4-6-15(12)21)9-17(13)27-20(24)14(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
QCKRNCDJUPRQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br)CC(=O)OC |
Origin of Product |
United States |
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